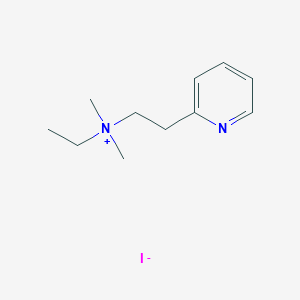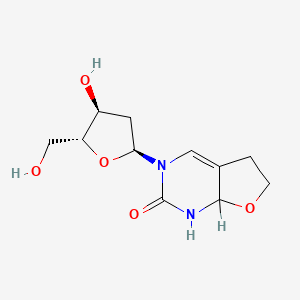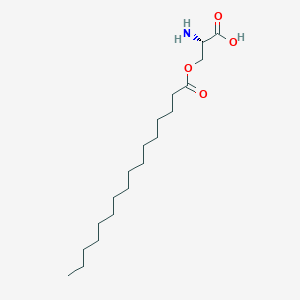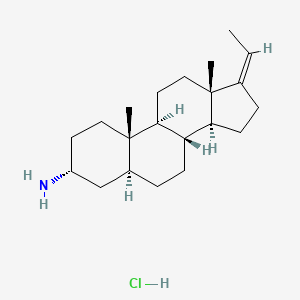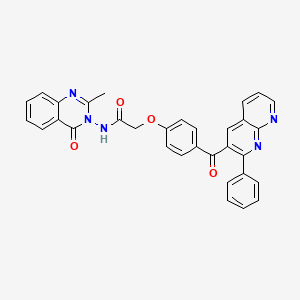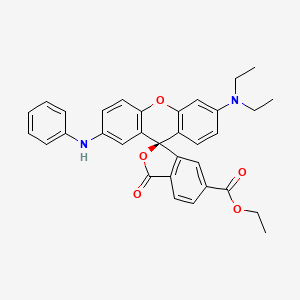
Spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-6-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-6-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom. The presence of various functional groups, such as carboxylic acid, diethylamino, and phenylamino, contributes to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-6-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of isobenzofuran derivatives with xanthene derivatives under controlled conditions. The reaction often requires the use of catalysts, such as Lewis acids, to facilitate the formation of the spiro linkage. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as recrystallization and chromatography, are employed to isolate the compound from reaction by-products and impurities .
Análisis De Reacciones Químicas
Types of Reactions
Spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-6-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-6-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new organic compounds and materials .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. It may exhibit biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development .
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations allows for the creation of products with specific properties and applications .
Mecanismo De Acción
The mechanism of action of Spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-6-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparación Con Compuestos Similares
Similar Compounds
- Spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one, 3’,6’-dihydroxy-5-isothiocyanato-
- Spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one, 2’-[(2-chlorophenyl)amino]-6’-(diethylamino)-6-methyl-
- 6’-(Diethylamino)spiro[isobenzofuran-1(3H),9’-(9H)xanthen]-3’-yl b-D-galactopyranoside
Uniqueness
The uniqueness of Spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-6-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester lies in its specific combination of functional groups and spiro structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
71799-73-0 |
|---|---|
Fórmula molecular |
C33H30N2O5 |
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
ethyl (3R)-2'-anilino-6'-(diethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate |
InChI |
InChI=1S/C33H30N2O5/c1-4-35(5-2)24-14-16-26-30(20-24)39-29-17-13-23(34-22-10-8-7-9-11-22)19-28(29)33(26)27-18-21(31(36)38-6-3)12-15-25(27)32(37)40-33/h7-20,34H,4-6H2,1-3H3/t33-/m0/s1 |
Clave InChI |
NTPXLRJSXNYBJG-XIFFEERXSA-N |
SMILES isomérico |
CCN(CC)C1=CC2=C(C=C1)[C@]3(C4=C(C=CC(=C4)C(=O)OCC)C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6 |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(C=CC(=C4)C(=O)OCC)C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


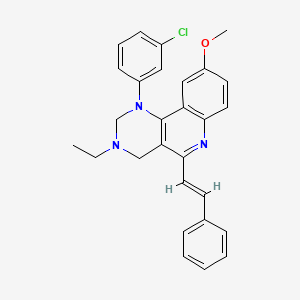
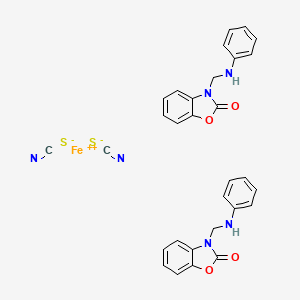
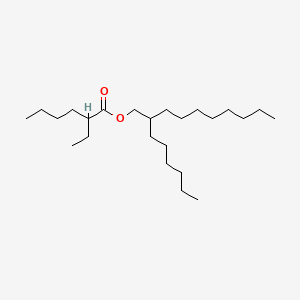

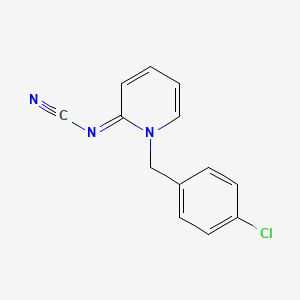
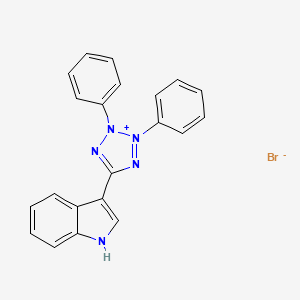
![[2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid](/img/structure/B12711774.png)
